N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide
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Overview
Description
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C14H10N2O2, and it has a molecular weight of 238.246.
Preparation Methods
The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide involves several steps. One common method is the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and products may vary.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using various electrophiles and nucleophiles under appropriate conditions.
Scientific Research Applications
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antiproliferative effects.
Medicine: Research has explored its potential as a non-competitive antagonist of AMPA-type ionotropic glutamate receptors, which are involved in neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of AMPA receptors, it inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site. This leads to a decrease in calcium ion influx and subsequent neuronal excitability . The compound’s effects on other molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide can be compared with other similar compounds, such as:
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]benzamide: This compound also belongs to the class of benzanilides and shares a similar core structure.
®-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(4-methylphenyl)acetamide: Another compound with a pyridone core, used as an EZH2 inhibitor.
Properties
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h1,3-10H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSWFJZQFPARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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